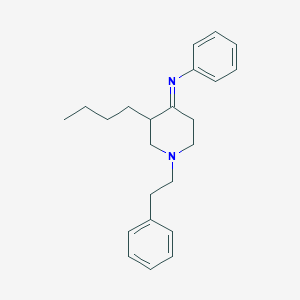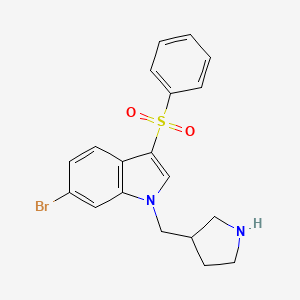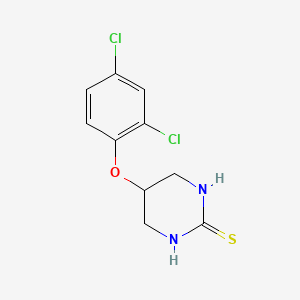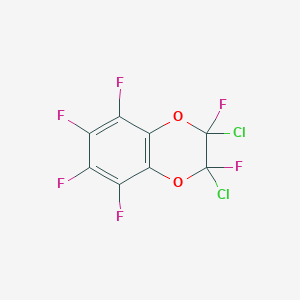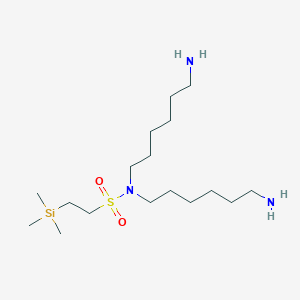![molecular formula C38H49I B12531678 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) CAS No. 835595-36-3](/img/structure/B12531678.png)
1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes an iodo-substituted phenylene core and two tert-butylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-iodo-1,3-difluorobenzene and 3,5-di-tert-butylbenzene.
Reaction Conditions: The reaction is carried out in a dry solvent such as dimethylacetamide (DMA) under an inert atmosphere (argon) to prevent oxidation.
Catalysts and Reagents: Potassium carbonate is used as a base, and the reaction mixture is heated to 170°C for 36 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts are typically employed, with bases like potassium carbonate and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield an azido-substituted product, while coupling reactions would result in extended aromatic systems.
Scientific Research Applications
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) has several scientific research applications:
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Biological Studies:
Mechanism of Action
The mechanism of action for 1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): This compound has a similar core structure but different substituents, leading to distinct chemical properties.
4,4’-[(5-Bromo-2-iodo-1,3-phenylene)bis(oxy)]bis(tert-butylbenzene): Another related compound with a bromo-iodo substitution pattern.
Uniqueness
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) is unique due to its specific combination of iodo and tert-butyl substituents, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reactivity is required.
Properties
CAS No. |
835595-36-3 |
|---|---|
Molecular Formula |
C38H49I |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-[2-[3-[2-(3,5-ditert-butylphenyl)ethenyl]-5-iodophenyl]ethenyl]benzene |
InChI |
InChI=1S/C38H49I/c1-35(2,3)30-18-28(19-31(24-30)36(4,5)6)15-13-26-17-27(23-34(39)22-26)14-16-29-20-32(37(7,8)9)25-33(21-29)38(10,11)12/h13-25H,1-12H3 |
InChI Key |
WHDCFSHNRDHCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)I)C=CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


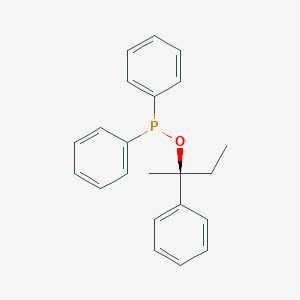
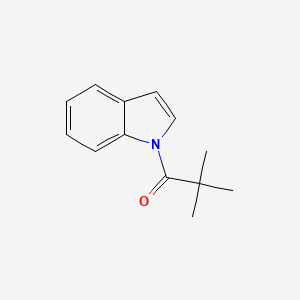
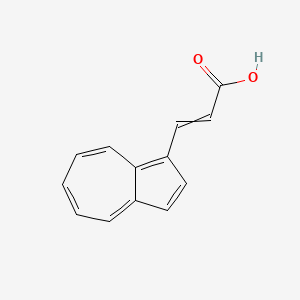

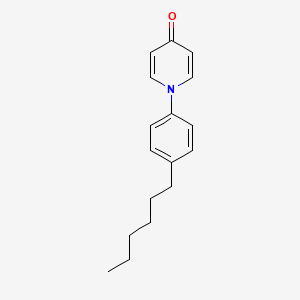
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
